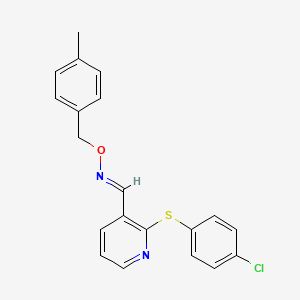
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is a complex organic compound with the molecular formula C20H17ClN2OS and a molar mass of 368.88 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, a nicotinaldehyde moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde. This intermediate can be synthesized by reacting 4-chlorothiophenol with nicotinaldehyde under specific conditions . The final step involves the formation of the oxime derivative by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime has several scientific research applications:
作用机制
The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde: Lacks the oxime group but shares the chlorophenyl and sulfanyl groups.
4-Chlorothiophenol: Contains the chlorophenyl and sulfanyl groups but lacks the nicotinaldehyde and oxime moieties.
Uniqueness
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime is unique due to the presence of both the oxime and nicotinaldehyde groups, which confer distinct chemical properties and potential biological activities .
属性
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-methylphenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-15-4-6-16(7-5-15)14-24-23-13-17-3-2-12-22-20(17)25-19-10-8-18(21)9-11-19/h2-13H,14H2,1H3/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWIMINFCHPTKK-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














